molecular formula C17H24N2O5 B3892794 Methyl 3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoate CAS No. 4864-38-4

Methyl 3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoate

Cat. No.: B3892794
CAS No.: 4864-38-4
M. Wt: 336.4 g/mol
InChI Key: FZQUEJVAHBIFMS-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoate is a complex organic compound known for its unique structural properties and reactivity. This compound is utilized in various scientific research fields, including drug synthesis and polymer fabrication.

Preparation Methods

The synthesis of Methyl 3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoate involves multiple steps. The synthetic route typically includes the reaction of 3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained .

Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

Methyl 3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are often carboxylic acids or ketones.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used. The products are usually alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where reagents like sodium hydroxide or ammonia are used.

Scientific Research Applications

Methyl 3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound’s unique structural properties make it valuable in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which Methyl 3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Methyl 3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoate can be compared with other similar compounds, such as:

    Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate: This compound shares a similar core structure but differs in the substitution pattern, leading to variations in reactivity and applications.

    3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid: This compound lacks the ester group present in this compound, resulting in different chemical properties and uses.

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and a wide range of applications in various scientific fields.

Properties

IUPAC Name

methyl 3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-11(2)14(16(21)23-4)19-15(20)12(3)18-17(22)24-10-13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQUEJVAHBIFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304065
Record name methyl 3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661741
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4864-38-4
Record name NSC164082
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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